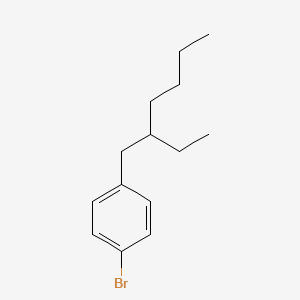

1-Bromo-4-(2-ethylhexyl)benzene

Description

1-Bromo-4-(2-ethylhexyl)benzene is a brominated aromatic compound featuring a branched 2-ethylhexyl group at the para position relative to the bromine atom. Its synthesis typically involves the alkylation of 4-bromophenol with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . The 2-ethylhexyl group enhances solubility in organic solvents, making this compound valuable in materials science, particularly in organic solar cells (OSCs) where it serves as a precursor for conjugated polymers or small-molecule semiconductors .

Properties

Molecular Formula |

C14H21Br |

|---|---|

Molecular Weight |

269.22 g/mol |

IUPAC Name |

1-bromo-4-(2-ethylhexyl)benzene |

InChI |

InChI=1S/C14H21Br/c1-3-5-6-12(4-2)11-13-7-9-14(15)10-8-13/h7-10,12H,3-6,11H2,1-2H3 |

InChI Key |

XLINASZRJNZCAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-bromo-4-(2-ethylhexyl)benzene with structurally analogous brominated benzene derivatives, focusing on synthesis, reactivity, physical properties, and applications.

Alkyl-Substituted Derivatives

- 1-Bromo-4-(trimethylsilyl)benzene : Synthesized via palladium-catalyzed coupling, this compound features a trimethylsilyl group. Unlike the alkyl chain in the target compound, the silyl group acts as a protecting moiety, enabling regioselective functionalization in cross-coupling reactions .

- 1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene : A di-brominated compound with a propenyl substituent. Its synthesis involves allylic bromination, contrasting with the nucleophilic alkylation used for the target compound .

Heteroaromatic-Substituted Derivatives

- 1-Bromo-4-(3-thienyl)benzene: Prepared via Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 3-thiopheneboronic acid (73% yield). The thienyl group introduces π-conjugation, enabling applications in optoelectronic materials. Subsequent iodination with N-iodosuccinimide (NIS) yields 1-bromo-4-(2-iodo-3-thienyl)benzene, a key intermediate for Sonogashira couplings .

Phenoxy-Substituted Derivatives

- 1-Bromo-4-(4-chlorophenoxy)benzene: Synthesized via Suzuki coupling (59% yield), the phenoxy group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to specific positions. This contrasts with the electron-donating 2-ethylhexyl group in the target compound .

Reactivity and Functionalization

- Bromine Reactivity: The bromine atom in this compound is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira). However, steric hindrance from the bulky 2-ethylhexyl group may slow reaction kinetics compared to less hindered analogs like 1-bromo-4-(3-thienyl)benzene .

- Directed Functionalization: In 1-bromo-4-(2-iodo-3-thienyl)benzene, the iodine atom allows regioselective ethynyl group introduction via Sonogashira coupling, leveraging differences in halogen reactivity (Br vs. I) .

Preparation Methods

Kumada Coupling with 1-Bromo-4-iodobenzene

The Kumada cross-coupling reaction between 1-bromo-4-iodobenzene and 2-ethylhexylmagnesium bromide offers a high-yield route to the target compound. The iodine atom in 1-bromo-4-iodobenzene exhibits greater reactivity toward oxidative addition with nickel or palladium catalysts compared to bromine, enabling selective substitution at the para position.

Reaction Conditions :

The Grignard reagent, 2-ethylhexylmagnesium bromide, is prepared by reacting 2-ethylhexyl bromide (synthesized via PBr₃ and 2-ethylhexanol) with magnesium turnings in THF. Post-coupling, aqueous workup and column chromatography yield pure 1-bromo-4-(2-ethylhexyl)benzene.

Suzuki-Miyaura Coupling

An alternative method employs Suzuki-Miyaura coupling using 1-bromo-4-iodobenzene and 2-ethylhexylboronic acid. This approach leverages the palladium-catalyzed cross-coupling of aryl halides with boronic acids, preserving the bromine substituent due to iodine’s superior leaving group ability.

Optimized Protocol :

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 80°C, 8 hours

Friedel-Crafts Alkylation Strategies

Direct Alkylation of Bromobenzene

While Friedel-Crafts alkylation is typically ineffective for deactivated aromatics like bromobenzene, the use of Lewis acid catalysts (e.g., AlCl₃) with 2-ethylhexyl bromide under high-pressure conditions achieves moderate yields. The reaction proceeds via electrophilic aromatic substitution, with the 2-ethylhexyl carbocation generated in situ.

Key Parameters :

Indirect Alkylation via Directed Metalation

Directed ortho metalation (DoM) using a removable directing group (e.g., -OMe) enables precise alkylation. The sequence involves:

-

Methoxy-directed lithiation of 1-bromo-4-methoxybenzene.

-

Quenching with 2-ethylhexyl bromide.

-

Demethylation with BBr₃ to yield the target compound.

Advantages :

Industrial-Scale Production

Two-Step Process from 2-Ethylhexanol

Large-scale synthesis involves:

-

Bromination of 2-Ethylhexanol :

-

Coupling with Bromobenzene :

Industrial Data :

| Step | Purity | Throughput (kg/batch) |

|---|---|---|

| 2-Ethylhexyl bromide | 98.5% | 730 |

| Final coupling | 99.2% | 550 |

Mechanistic Insights and Side Reactions

Competing Pathways in Kumada Coupling

Homocoupling of 2-ethylhexylmagnesium bromide is suppressed by maintaining low Grignard concentrations and using excess aryl halide. Nickel catalysts favor oxidative addition to iodine over bromine, minimizing byproducts like 1,4-di(2-ethylhexyl)benzene.

Hydrodebromination Risks

Prolonged heating in the presence of Pd catalysts may lead to hydrodebromination, forming ethylhexylbenzene. Adding radical scavengers (e.g., BHT) reduces this side reaction to <2%.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost ($/kg) |

|---|---|---|---|

| Kumada Coupling | 85% | Moderate | 120 |

| Suzuki Coupling | 78% | High | 150 |

| Friedel-Crafts | 48% | Low | 90 |

| Industrial Process | 78% | High | 80 |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2-ethylhexyl)benzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Routes :

- Friedel-Crafts Alkylation : React benzene with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-ethylhexyl group. Subsequent bromination at the para position using Br₂/FeBr₃ yields the target compound.

- Nucleophilic Substitution : Start with 4-bromobenzene derivatives and substitute with 2-ethylhexyl groups via Grignard or organometallic reagents.

- Optimization Strategies :

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize di- or poly-substitution.

- Catalyst Stoichiometry : Use excess AlCl₃ (1.5–2.0 equivalents) to ensure complete alkylation.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product .

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substitution patterns (e.g., para-bromo integration at δ 7.3–7.5 ppm, ethylhexyl protons at δ 0.8–1.6 ppm).

- ¹³C NMR : Verify quaternary carbons adjacent to bromine (δ 120–130 ppm).

2. Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 285.1 (C₁₄H₂₁Br⁺).

3. Infrared (IR) Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) and alkyl C-H vibrations (~2800–3000 cm⁻¹). - Validation : Cross-reference spectral data with computational predictions (e.g., DFT) for bond angles and vibrational modes .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

Methodological Answer:

- Bromine as a Leaving Group : The para-bromo substituent facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/EtOH).

- Directing Effects : The electron-donating 2-ethylhexyl group activates the ring for electrophilic attack at ortho/para positions, but steric hindrance from the bulky substituent limits reactivity at adjacent sites.

- Reaction Design : Use polar aprotic solvents (e.g., DMF) and catalytic Pd(0) for coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to this compound, and what factors influence coupling efficiency?

Methodological Answer:

- Application in Suzuki-Miyaura Coupling :

- Reagents : Combine with arylboronic acids (1.2 equivalents), Pd(PPh₃)₄ (2–5 mol%), and K₂CO₃ in THF/H₂O (3:1).

- Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the boronic acid.

- Optimization Factors :

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately predict HOMO-LUMO gaps and electrostatic potentials.

- Validation : Compare computed IR spectra (e.g., C-Br vibrations) with experimental data to refine exchange-correlation terms.

- Limitations : DFT underestimates steric effects from the 2-ethylhexyl group; molecular dynamics (MD) simulations better model conformational flexibility .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

- Case Study : Discrepancies in reaction kinetics (e.g., slower-than-predicted SNAr rates).

- Hybrid Functionals : Use M06-2X or ωB97X-D to account for dispersion forces in bulky substituents.

- Kinetic Isotope Effects (KIE) : Conduct deuterium labeling to probe transition states.

- Solvent Modeling : Include explicit solvent molecules (e.g., water) in DFT calculations to mimic solvation effects.

- Experimental Cross-Check : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.